

1,4-Bis(2-hydroxyethoxy)-2-butyne molecular structure and reactivity

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Compound of Interest

Compound Name: 1,4-Bis(2-hydroxyethoxy)-2-butyne

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An In-depth Technical Guide to **1,4-Bis(2-hydroxyethoxy)-2-butyne**: Molecular Structure and Reactivity

Introduction

1,4-Bis(2-hydroxyethoxy)-2-butyne is a valuable chemical intermediate recognized for its unique bifunctional nature, possessing both alkyne and hydroxyl functionalities. This structure allows it to serve as a versatile building block in a variety of chemical syntheses, from polymer manufacturing to the development of specialty chemicals. This guide provides a detailed overview of its molecular structure, chemical properties, reactivity, and applications, tailored for researchers and professionals in chemistry and drug development.

Molecular Structure and Properties

1,4-Bis(2-hydroxyethoxy)-2-butyne, also known by synonyms such as 2-Butyne-1,4-diol bis(2-hydroxyethyl) ether, is a distinct organic compound with the CAS number 1606-85-5.^{[1][2]} Its molecular structure is characterized by a central four-carbon chain containing a but-2-yne core. This alkyne group is flanked by two hydroxyethoxy groups attached at the 1 and 4 positions.

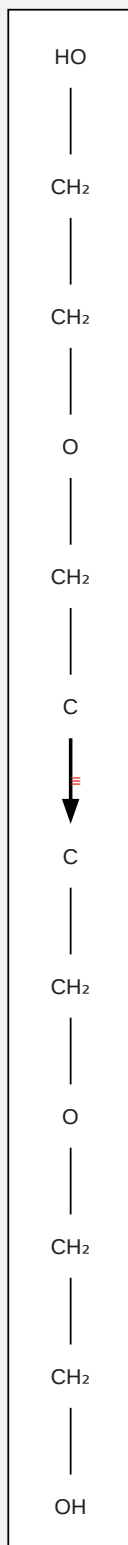
The key structural features are:

- An internal alkyne bond (C≡C): This triple bond is a site of high electron density, making it susceptible to various addition reactions.

- Two primary hydroxyl (-OH) groups: Located at the termini of the ethoxy chains, these groups are reactive sites for esterification, etherification, and polymerization.[3]
- Two ether linkages (-O-): These linkages provide flexibility to the molecular chain.

The molecule is achiral and does not have any stereocenters.[4]

Molecular Structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne

[Click to download full resolution via product page](#)Caption: 2D structure of **1,4-Bis(2-hydroxyethoxy)-2-butyne**.

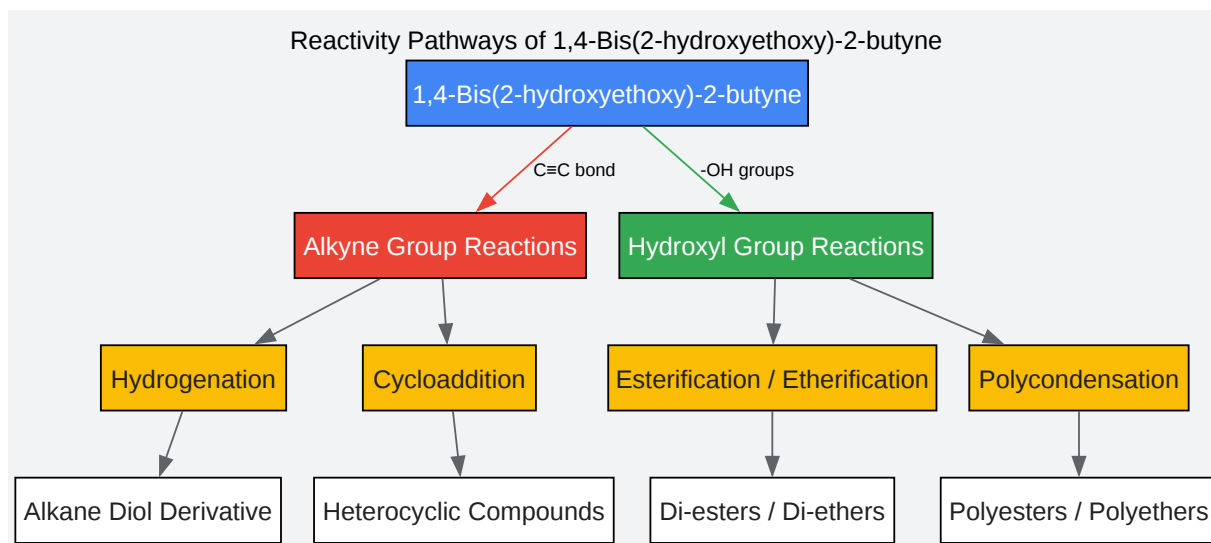
Physicochemical Properties

The compound is typically a clear yellow to brown viscous liquid.^{[1][2]} Its properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1606-85-5	^{[1][2]}
Molecular Formula	C ₈ H ₁₄ O ₄	^{[1][2][4]}
Molecular Weight	174.19 g/mol	^{[1][2][4]}
Appearance	Clear yellow to brown viscous liquid	^{[1][2]}
Density	1.144 g/mL at 25 °C	^{[1][5][6]}
Boiling Point	71-72 °C at 1 Torr	^[2]
Refractive Index (n _{20/D})	1.485	^{[1][2][5]}
EINECS Number	216-526-0	^{[1][7]}
SMILES	<chem>C(#CCOCCO)COCCO</chem>	^{[4][8]}
InChIKey	IXAWTPMDMPUGLV-UHFFFAOYSA-N	^{[4][8][9]}

Reactivity and Synthetic Applications

The dual functionality of **1,4-Bis(2-hydroxyethoxy)-2-butyne** makes it a highly adaptable molecule for creating more complex organic structures.^[3] Its reactivity is centered on its alkyne and terminal hydroxyl groups.



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Caption: Key reaction pathways for **1,4-Bis(2-hydroxyethoxy)-2-butyne**.

Reactions of the Alkyne Group

The internal carbon-carbon triple bond is a key site for addition reactions.

- **Hydrogenation:** The alkyne can be selectively hydrogenated to the corresponding alkene (cis-1,4-bis(2-hydroxyethoxy)-2-butene) or fully reduced to the alkane (1,4-bis(2-hydroxyethoxy)butane). This transformation is typically achieved using metal catalysts such as palladium.[10][11]
- **Halogenation:** The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can yield di- or tetra-halogenated derivatives, which are useful intermediates for further functionalization.
- **Cycloaddition:** The alkyne can participate in cycloaddition reactions, such as [3+2] cycloadditions (e.g., with azides in "click chemistry") or Diels-Alder reactions, to form various heterocyclic compounds.[3]

Reactions of the Hydroxyl Groups

The two primary hydroxyl groups offer reactive handles for a range of transformations.

- **Esterification and Etherification:** The hydroxyl groups readily react with carboxylic acids, acid chlorides, or anhydrides to form diesters. They can also be converted into ethers, further modifying the molecule's solubility and reactivity.^[3]
- **Polymerization:** The diol nature of this molecule makes it an excellent monomer for polycondensation reactions. With diacids or their derivatives, it can form polyesters, and with appropriate linkers, it can form polyethers. The resulting polymers incorporate the rigid butyne unit into their backbone, potentially imparting unique thermal or mechanical properties.^[3]

Applications in Industry

The versatile reactivity of **1,4-Bis(2-hydroxyethoxy)-2-butyne** leads to its use in several industrial applications:

- **Electroplating:** It is widely used as a long-acting brightener and grain refiner in nickel electroplating baths.^{[1][5][6]}
- **Polymer Synthesis:** It serves as a monomer for specialty polyesters and polyurethanes.^[3]
- **Corrosion Inhibition:** The molecule can act as a corrosion inhibitor for metals, particularly in acidic environments.^[12]
- **Chemical Intermediate:** It is a precursor for the synthesis of fine chemicals, pharmaceutical intermediates, textile additives, and herbicides.^{[12][13]}

Experimental Protocols

Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne

A common synthetic route involves the reaction of 2-butyne-1,4-diol with ethylene oxide or a protected ethylene glycol equivalent. One cited method involves the deprotection of a trityl-protected precursor.^{[1][5]}

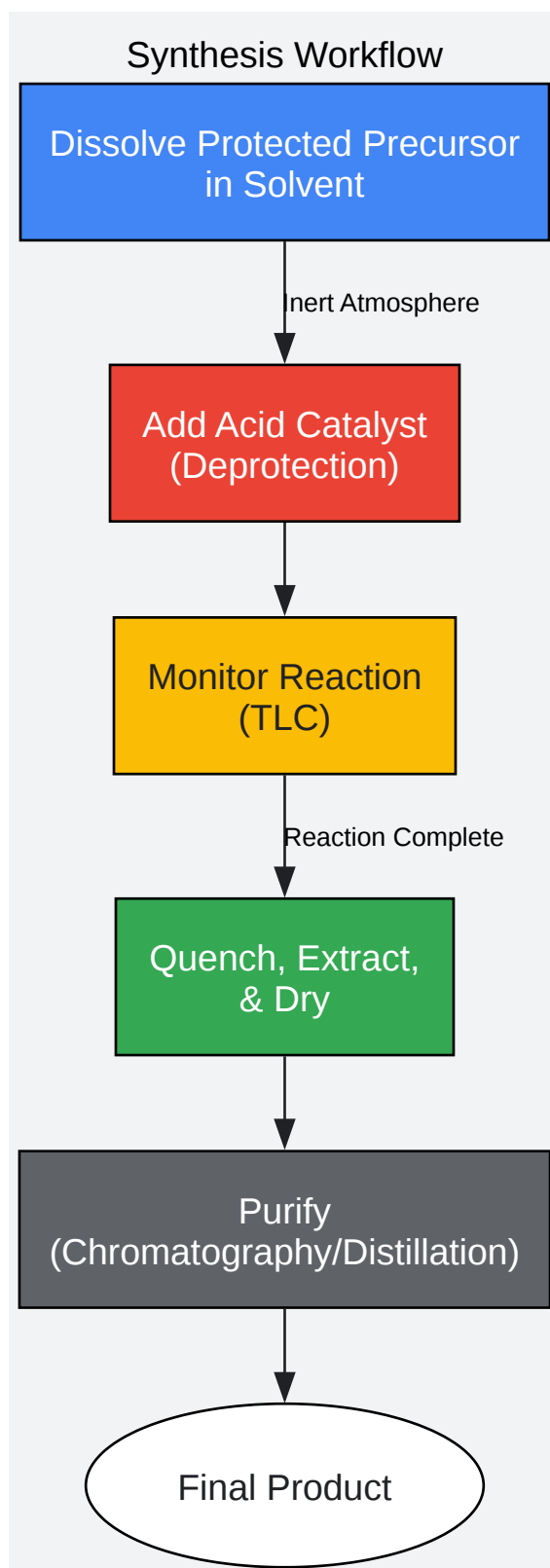
Objective: To synthesize **1,4-Bis(2-hydroxyethoxy)-2-butyne** from 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether.

Materials:

- 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether
- Acid catalyst (e.g., formic acid, p-toluenesulfonic acid)
- Solvent (e.g., Dichloromethane, Methanol)
- Inert gas (Nitrogen or Argon)
- Neutralizing agent (e.g., sodium bicarbonate solution)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- Setup: A round-bottom flask is charged with the starting material, 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether, and dissolved in a suitable solvent under an inert atmosphere.^[1]
- Deprotection: An acid catalyst is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating.
- Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, the reaction is quenched by adding a neutralizing agent. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.
- Purification: The solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography or vacuum distillation to yield the final product, **1,4-Bis(2-hydroxyethoxy)-2-butyne**.



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Caption: Generalized workflow for the synthesis of the title compound.

Analytical Characterization

- Gas Chromatography (GC): Purity is often assessed by GC, with some commercial grades specified at >50.0%.^[14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The ¹³C NMR spectrum provides characteristic signals for the alkyne carbons and the different methylene carbons in the hydroxyethoxy chains.^[9]
- Mass Spectrometry (MS): Used to confirm the molecular weight (174.19 g/mol).^{[1][9]}

Safety and Handling

While specific toxicity data for **1,4-Bis(2-hydroxyethoxy)-2-butyne** is limited, it is structurally related to 2-butyne-1,4-diol, which is known to be toxic and corrosive.^{[15][16]} Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.^[2] The compound is listed as harmful if swallowed.^[2]

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